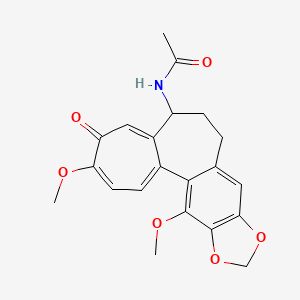

(-)-Cornigerine

Description

Contextualization within Natural Product Chemistry

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and biomedical research. These molecules often possess intricate and diverse chemical architectures that have evolved to interact with biological systems, offering a rich source of lead compounds for therapeutic development.

Cornigerine emerges from this context as a specialized metabolite found in plants of the Colchicaceae family, such as Colchicum cornigerum, Colchicum tunicatum, and Colchicum ritchii, as well as in Gloriosa superba nih.govnih.govnih.govhollandbiodiversity.comresearchgate.netnih.govphcogj.com. It belongs to the colchicinoid class of alkaloids, which are biosynthetically derived from the amino acids phenylalanine and tyrosine nih.govnih.gov. The biosynthesis of these complex structures within plants involves a series of enzymatic reactions that build the molecule's characteristic tricyclic core acs.orgresearchgate.net. Cornigerine is distinguished from its parent compound, colchicine (B1669291), by a specific structural modification: the condensation of two adjacent methoxy (B1213986) groups on its aromatic ring to form a methylenedioxy bridge, resulting in a fourth ring nih.gov. This structural nuance, a product of the plant's metabolic machinery, significantly influences its biological properties.

Historical Perspective of Cornigerine Research

The scientific journey of Cornigerine began with its isolation from the plant Colchicum cornigerum. Early research focused on its basic characterization and structural elucidation, a process that proved to be complex and led to initial misinterpretations. The development of advanced spectroscopic and synthetic chemistry techniques was crucial in definitively establishing its correct molecular architecture nih.govwiley.comuoa.grrsc.org.

A pivotal moment in Cornigerine research occurred in 1988 with a detailed study by Hamel et al. nih.gov. This research provided the first in-depth analysis of Cornigerine's biological mechanism. The study demonstrated that Cornigerine, much like colchicine, is a potent antimitotic agent that inhibits the polymerization of tubulin nih.govacs.orgdrugbank.comnih.gov. By binding to tubulin, it disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in metaphase. Notably, the study found that Cornigerine was somewhat more potent than colchicine in its interactions with tubulin and more toxic to murine leukemia cells nih.gov. This work solidified Cornigerine's importance as a significant member of the colchicinoid family and a valuable tool for studying microtubule dynamics.

Structural Classification and Nomenclature in Alkaloid Research

Alkaloids are a broad and structurally diverse group of naturally occurring organic compounds that contain at least one nitrogen atom. researchgate.net They are typically classified based on their carbon skeleton or their biosynthetic precursors. Cornigerine is classified as an isoquinoline alkaloid, specifically a colchicine-type alkaloid, reflecting its biosynthetic origin from tyrosine kegg.jp.

The classification of colchicine and its derivatives, including Cornigerine, is sometimes debated. "True alkaloids" are traditionally defined as having a nitrogen atom within a heterocyclic ring. Since the nitrogen atom in colchicinoids is part of an exocyclic acetamido group, they are sometimes referred to as "protoalkaloids" or "atypical alkaloids." researchgate.net

The formal chemical name for Cornigerine under IUPAC (International Union of Pure and Applied Chemistry) nomenclature is N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0²,⁸.0¹⁴,¹⁸]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide nih.govwikipedia.org. It is also known by other systematic names and synonyms, reflecting the complexity of its structure knorsresearch.comchemspider.com.

Table 1: Chemical and Physical Properties of Cornigerine

| Property | Value |

| CAS Number | 6877-25-4 chemsrc.com |

| Molecular Formula | C₂₁H₂₁NO₆ nih.gov |

| Molecular Weight | 383.4 g/mol nih.gov |

| IUPAC Name | N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0²,⁸.0¹⁴,¹⁸]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide nih.gov |

| Synonyms | Colchicine EP Impurity H knorsresearch.com |

| Natural Sources | Colchicum cornigerum, Gloriosa superba nih.govneist.res.in |

| Alkaloid Class | Colchicine-type (Protoalkaloid) researchgate.net |

Properties

CAS No. |

6877-25-4 |

|---|---|

Molecular Formula |

C21H21NO6 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide |

InChI |

InChI=1S/C21H21NO6/c1-11(23)22-15-6-4-12-8-18-20(28-10-27-18)21(26-3)19(12)13-5-7-17(25-2)16(24)9-14(13)15/h5,7-9,15H,4,6,10H2,1-3H3,(H,22,23)/t15-/m0/s1 |

InChI Key |

DCYAJVOKJAFSES-HNNXBMFYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=CC3=C(C(=C2C4=CC=C(C(=O)C=C14)OC)OC)OCO3 |

Other CAS No. |

6877-25-4 |

Synonyms |

cornigerine |

Origin of Product |

United States |

Origin and Isolation of Cornigerine

Advanced Isolation Methodologies for Alkaloids in Research

Chromatographic Techniques in Natural Product Isolation

High-Speed Countercurrent Chromatography

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has emerged as a powerful tool for the separation and purification of natural products, including alkaloids globalresearchonline.netmdpi.comamazon.com. This method offers advantages such as high sample recovery, reduced solvent consumption, and a lower risk of sample denaturation compared to traditional chromatographic techniques mdpi.com. HSCCC operates by partitioning a solute between two immiscible solvent phases, allowing for selective separation based on differing solubilities globalresearchonline.netmdpi.com. While specific published research detailing the isolation of cornigerine exclusively via HSCCC was not found in the provided search results, HSCCC has been successfully employed for the isolation of various alkaloids and other complex natural products from plant sources mdpi.compan.olsztyn.pl. The principles of HSCCC suggest its potential applicability for purifying compounds like cornigerine, which possess distinct polarity characteristics that can be exploited by carefully selecting biphasic solvent systems. For instance, HSCCC has been used to separate alkaloids from plant materials, demonstrating its utility in this domain mdpi.com.

Solvent Extraction and Purification Strategies

The isolation of cornigerine from its plant sources typically involves a series of solvent extraction and purification steps smolecule.com. Solvent extraction, also known as liquid-liquid extraction or partitioning, is a fundamental process that separates compounds based on their differential solubilities in immiscible liquid phases organomation.com. This technique leverages the principle that different substances will have varying solubilities, enabling selective separation and purification organomation.com.

General strategies for isolating alkaloids like cornigerine from plant material often begin with maceration or percolation of the dried plant parts (e.g., corms, flowers, leaves) using organic solvents or solvent mixtures scispace.commdpi.com. Common solvents employed in such extraction processes include methanol, ethanol, and dichloromethane (B109758) nih.govgoogle.com. Following initial extraction, the crude extracts are typically subjected to further purification steps. These can include liquid-liquid partitioning, where the extract is distributed between two immiscible solvents to remove unwanted compounds nih.gov.

Subsequent purification often involves various chromatographic techniques. While specific details for cornigerine's purification using methods beyond general chromatography are limited in the provided snippets, common approaches for isolating complex natural products include column chromatography (CC), flash chromatography, and preparative high-performance liquid chromatography (prep-HPLC) nih.govgoogle.comnih.gov. For example, research on related compounds has utilized silica (B1680970) gel column chromatography with solvent gradients such as dichloromethane/methanol mixtures to isolate and purify alkaloids google.com. Purification may also involve crystallization from appropriate solvent systems, such as dichloromethane/ether or ethyl acetate/ether, to obtain pure crystalline compounds google.com.

Compound Name Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Cornigerine | 6877-25-4 | C₂₁H₂₁NO₆ | 383.4 |

| Colchicine (B1669291) | 64-86-8 | C₂₂H₂₅NO₆ | 399.44 |

| Glorigerine | N/A | C₂₂H₂₁NO₇ | 407.41 |

Note: Glorigerine and Demecolcine are related compounds mentioned in the context of cornigerine isolation studies, included for comparative reference.

Chemical Synthesis and Biosynthesis of Cornigerine

Total Synthesis Approaches to Cornigerine and Analogues

While specific total synthesis routes for Cornigerine itself are not extensively detailed in the readily available literature, general strategies for the total synthesis of colchicine (B1669291) and its analogues provide a framework. These approaches typically aim to construct the characteristic 6-7-7 tricyclic core structure of colchicinoids researchgate.net. Advanced synthetic methodologies, such as intramolecular oxidopyrylium-mediated [5+2] cycloaddition reactions, have been employed to efficiently assemble this core researchgate.net. Research into natural product analogues also employs strategies like "diverted total synthesis" (DTS), "function-oriented synthesis" (FOS), and "biology-oriented synthesis" (BIOS), which allow for modifications at various stages to generate diverse structures rsc.org. The development of efficient, enantioselective, and scalable syntheses for colchicine and its derivatives has been a significant achievement, paving the way for the synthesis of related compounds like Cornigerine researchgate.netresearchgate.net.

Partial Synthesis and Structural Modification Strategies from Precursors

Partial synthesis and structural modification offer alternative routes to Cornigerine and its analogues, often starting from more readily available natural precursors.

Cornigerine is structurally recognized as a derivative of colchicine nih.govmedkoo.com. Specifically, it is formed by replacing the two methoxy (B1213986) groups at the C-2 and C-3 positions of colchicine with a methylenedioxy bridge, creating a dioxol ring mdpi.com. This transformation highlights the potential for synthesizing Cornigerine by chemically modifying colchicine or related alkaloids. Studies have reported the identification of N,N-dimethyl-N-deacetyl-(−)-cornigerine, suggesting that modifications such as N-demethylation and N-deacetylation can also occur within the Cornigerine structural framework, or that these are common modifications in the broader class of colchicine-related alkaloids researchgate.net.

The generation of Cornigerine analogues often involves targeted chemical reactions that modify the colchicine scaffold. The formation of the methylenedioxy bridge from vicinal methoxy groups typically involves reactions with reagents like methylene (B1212753) dihalides under basic conditions, or other methods that facilitate acetal (B89532) formation. While specific examples for Cornigerine are not detailed, general strategies for alkaloid modification include:

Hydrolysis: Cleavage of ester or amide bonds, which could be relevant for modifying substituent groups.

Acylation: Introduction of acyl groups, often to hydroxyl or amine functionalities, which can alter solubility and biological activity.

Reduction: Conversion of carbonyl groups to alcohols or other reduced forms.

Methylation/Demethylation: Alteration of methoxy groups, as seen in the structural difference between colchicine and Cornigerine.

These reactions, when applied strategically, allow for the synthesis of diverse analogues with potentially altered pharmacological profiles rsc.org.

Elucidation of Cornigerine Biosynthetic Pathways

The biosynthesis of Cornigerine, like other colchicine-type alkaloids, is understood to originate from common amino acid precursors.

The biosynthetic pathway for colchicine and related phenethylisoquinoline alkaloids, including Cornigerine, is initiated from the amino acids L-phenylalanine (Phe) and L-tyrosine (Tyr) nih.govsemanticscholar.orgresearchgate.net. These amino acids are converted into a phenethylisoquinoline precursor through a series of enzymatic steps. Metabolic Flux Analysis (MFA) is a powerful technique used to trace the flow of carbon atoms through metabolic networks, helping to identify precursor utilization and quantify pathway fluxes nih.govnsf.govvanderbilt.edu. By applying MFA with isotopically labeled precursors, researchers can gain insights into how efficiently Phe and Tyr are channeled into the biosynthesis of these complex alkaloids.

The formation of the colchicine skeleton involves a complex cascade of enzymatic transformations. Following the Pictet-Spengler reaction to form a 1-phenethylisoquinoline intermediate, the pathway proceeds through approximately nineteen steps researchgate.net. These steps include various methylations, phenyl-ring hydroxylations, and an oxidative ring expansion, leading to compounds like N-formyldemecolcine researchgate.net. The final steps to colchicine involve N-demethylation, N-deformylation, and N-acetylation, each catalyzed by specific enzymes researchgate.net. The precise enzymatic steps leading to the formation of the methylenedioxy bridge in Cornigerine, as opposed to the methoxy groups in colchicine, are subjects of ongoing research, potentially involving specialized methylenedioxy-forming enzymes or alternative cyclization pathways. The identification and characterization of these enzymes and pathway intermediates are crucial for a complete understanding of Cornigerine's natural production.

Structural Elucidation and Advanced Spectroscopic Characterization

Chiroptical Properties and Stereochemical Determination

Optical Rotation Studies

Optical rotation is a fundamental property of chiral molecules, referring to their ability to rotate the plane of polarized light. This phenomenon is measured using a polarimeter, and the resulting value, known as optical rotation, is dependent on the substance's concentration, the path length of the light through the sample, the temperature, and the wavelength of the light used. For chiral compounds, optical rotation is a critical physical property that can aid in identification and purity assessment anton-paar.comrudolphresearch.comnihs.go.jp.

The specific rotation, denoted as [α], is a standardized value that accounts for these variables, allowing for comparison between different samples and studies. It is particularly useful in distinguishing between enantiomers, as they rotate plane-polarized light by equal amounts but in opposite directions anton-paar.comrudolphresearch.com. While optical rotation is a standard technique in the characterization of chiral natural products, specific reported values for Cornigerine were not detailed in the reviewed literature, though its chiral nature is implied by its classification as a colchicinoid nih.govacs.orgtandfonline.com.

Mosher's Method in Absolute Configuration Determination

Determining the absolute configuration of chiral centers is crucial for understanding a molecule's biological activity and interactions. Mosher's method, developed by Harry S. Mosher, is a well-established technique that utilizes chiral derivatizing agents (CDAs), most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to convert enantiomers into diastereomers illinois.eduwikipedia.orgusm.edu. These diastereomeric esters or amides exhibit distinct NMR spectra due to their different spatial arrangements relative to the chiral derivatizing agent's phenyl ring.

The analysis involves reacting the chiral compound (e.g., an alcohol or amine) with both enantiomers of the CDA (R- and S-MTPA) to form two diastereomeric derivatives. By comparing the chemical shifts (specifically the difference, Δδ) of key protons in the NMR spectra of these diastereomers, particularly those in proximity to the newly formed chiral center, the absolute configuration can be deduced illinois.eduusm.edustackexchange.com. This method has been successfully applied to determine the absolute configuration of various natural products, including other colchicinoids acs.org. However, specific published applications of Mosher's method for the definitive determination of Cornigerine's absolute configuration were not detailed in the provided search results.

Integration of Hyphenated Techniques in Structural Research (e.g., LC-MS, LC-PDA)

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Photodiode Array (LC-PDA), have become indispensable tools in the structural elucidation and dereplication of natural products. These methods allow for the simultaneous separation, detection, and tentative identification of compounds within complex mixtures.

Cornigerine has been identified and characterized in various Colchicum species using LC-MS and LC-PDA as part of comprehensive phytochemical analyses and dereplication strategies nih.govingentaconnect.comresearchgate.netznaturforsch.com. In these studies, LC-MS provides molecular weight information through the detection of molecular ions, while LC-PDA offers UV/Vis spectral data that can be characteristic of certain compound classes, such as the tropolone (B20159) chromophore found in colchicinoids nih.govingentaconnect.comresearchgate.netznaturforsch.com.

For instance, in the analysis of Colchicum brachyphyllum, a dereplication strategy employing LC-MS and LC-PDA successfully identified Cornigerine alongside other known colchicinoids by matching their retention times and mass spectral data with established databases and literature values nih.govingentaconnect.comresearchgate.net. Similarly, studies on Colchicum stevenii utilized spectroscopic techniques, including 1H-NMR and low-resolution EIMS, in conjunction with chromatographic methods for the characterization of isolated compounds, including Cornigerine tandfonline.comznaturforsch.com. The integration of these techniques accelerates the process of identifying known compounds within plant extracts, allowing researchers to focus on novel constituents or further characterize known ones.

Table 1: Identification of Cornigerine and Related Compounds using LC-MS/LC-PDA

| Compound Name | Identifier | Source Species (Example) | Technique Used | Reference Snippet |

| (-)-Colchicine | 5 | Colchicum brachyphyllum | LC-MS, LC-PDA | nih.govingentaconnect.comresearchgate.net |

| 3-demethyl-(-)-colchicine | 4 | Colchicum brachyphyllum | LC-MS, LC-PDA | nih.govingentaconnect.comresearchgate.net |

| (-)-Cornigerine | 7 | Colchicum brachyphyllum | LC-MS, LC-PDA | nih.govingentaconnect.comresearchgate.net |

| β-lumi-(-)-colchicine | 6 | Colchicum brachyphyllum | LC-MS, LC-PDA | nih.govingentaconnect.comresearchgate.net |

| (-)-Demecolcine | 3 | Colchicum brachyphyllum | LC-MS, LC-PDA | nih.govingentaconnect.comresearchgate.net |

| 3-demethyl-(-)-demecolcine | 2 | Colchicum brachyphyllum | LC-MS, LC-PDA | nih.govingentaconnect.comresearchgate.net |

| 2,3-didemethyl-(-)-demecolcine | 1 | Colchicum brachyphyllum | LC-MS, LC-PDA | nih.govingentaconnect.comresearchgate.net |

Table 2: Basic Spectroscopic Data for Cornigerine

| Property | Value | Method/Source | Reference Snippet |

| Molecular Formula | C21H21NO6 | Computed by PubChem | nih.gov |

| Molecular Weight | 383.4 g/mol | Computed by PubChem | nih.gov |

Compound List

(-)-Colchicine

3-demethyl-(-)-colchicine

this compound

β-lumicolchicine

(-)-Demecolcine

3-demethyl-(-)-demecolcine

2,3-didemethyl-(-)-demecolcine

(-)-androbiphenyline

(+)-demecolcinone

Apigenin

(-)-isoandrocymbine

(-)-O-methylandrocymbine

Molecular Mechanisms of Action of Cornigerine in Preclinical Models

Interaction with Microtubule Dynamics and Tubulin Polymerization

Cornigerine exerts its effects by interfering with the polymerization of tubulin dimers, a process critical for the formation and maintenance of microtubules.

Cornigerine has been demonstrated to inhibit tubulin assembly both in vitro and in the presence of microtubule-associated proteins (MAPs) nih.govsmolecule.commedkoo.com. This inhibition suggests that cornigerine directly binds to tubulin and prevents its polymerization into microtubules. This effect is consistent with its classification as a microtubule-disrupting agent, similar to colchicine (B1669291) scbt.commdpi.com.

Cornigerine's interaction with tubulin is complex, exhibiting characteristics that resemble those of colchicine. Studies indicate that cornigerine binds to the colchicine-binding site on tubulin mdpi.comnih.govresearchgate.netresearchgate.netacs.orgbiorxiv.orgresearchgate.netfrontiersin.org. The binding process is suggested to be relatively slow and temperature-dependent, akin to colchicine binding nih.govsmolecule.com. Furthermore, cornigerine inhibits the binding of radiolabeled colchicine to tubulin, reinforcing its interaction at the same site nih.govsmolecule.commedkoo.com. Additionally, cornigerine stimulates tubulin-dependent GTP hydrolysis, a process linked to the destabilization of microtubule structures nih.govsmolecule.commedkoo.com. This stimulation of GTPase activity contributes to the disruption of microtubule dynamics by promoting the loss of GTP-tubulin caps, which are essential for microtubule elongation mdpi.comberkeley.edu.

The presence of microtubule-associated proteins (MAPs) does not prevent cornigerine's inhibitory effect on tubulin polymerization; in fact, cornigerine inhibits tubulin assembly even in the presence of MAPs nih.govsmolecule.commedkoo.com. Conversely, MAPs have been shown to inhibit colchicine binding to tubulin in a competitive manner, suggesting a complex interplay between MAPs, cornigerine, and tubulin nih.gov.

Cellular Response and Antimitotic Activity Studies

The disruption of microtubule dynamics by cornigerine translates into significant cellular effects, including cell cycle arrest and cytotoxicity in various cancer cell lines.

Cornigerine has been shown to induce metaphase arrest in cells, a hallmark of antimitotic agents that target microtubules nih.govsmolecule.comresearchgate.net. Specifically, cornigerine was observed to cause L1210 murine leukemia cells to accumulate in metaphase arrest, indicating its efficacy in disrupting cell division in these preclinical models nih.govresearchgate.netnih.gov. This arrest occurs because the compromised microtubule network prevents the proper alignment of chromosomes on the metaphase plate.

Cornigerine exhibits significant cytotoxic activity against a range of human cancer cell lines. Studies have reported its potent cytotoxicity against MCF-7 breast carcinoma, NCI-H460 large cell lung carcinoma, and SF-268 astrocytoma cells researchgate.netresearchgate.nettandfonline.comspringermedizin.deresearchgate.net. In these cell lines, cornigerine demonstrates cytotoxic effects with IC50 values in the nanomolar to low micromolar range, indicating a high potency researchgate.netresearchgate.nettandfonline.comspringermedizin.deresearchgate.net. For instance, one study reported IC50 values of 0.515 µg/mL against MCF-7, 1.00 µg/mL against NCI-H460, and 1.77 µg/mL against SF-268 for a related compound, N,N-dimethyl-N-deacetyl-(-)-cornigerine researchgate.net. (-)-Colchicine and (-)-cornigerine were identified as the most bioactive compounds in another evaluation against these cell lines, with EC50 values ranging from 0.016 to 0.097 µM researchgate.nettandfonline.com. This cytotoxicity is a direct consequence of its antimitotic action, leading to cell death through mechanisms such as apoptosis, triggered by the disruption of essential cellular processes.

Modulation of Enzyme Activity and Signaling Pathways

Research into Cornigerine's interaction with cellular machinery highlights its potential to influence key biological pathways.

Enzyme Inhibition in Inflammatory Pathways

Studies suggest that Cornigerine may exert its anti-inflammatory effects through the inhibition of specific enzymes involved in inflammatory processes. While specific targets are still under investigation, this enzymatic modulation is considered a significant contributor to its anti-inflammatory profile smolecule.com. The broader context of inflammation involves enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the metabolism of arachidonic acid into pro-inflammatory mediators jddtonline.infoscholarsresearchlibrary.com. Although direct inhibition data for Cornigerine on these specific enzymes is not detailed in the reviewed literature, its reported anti-inflammatory properties suggest such interactions may occur.

Influence on Cell Signaling Cascades (e.g., cancer progression, inflammation)

Cornigerine has been explored for its interaction with cellular signaling pathways that are integral to both cancer progression and inflammatory responses smolecule.com. These pathways orchestrate a multitude of cellular functions, including cell survival, proliferation, migration, and immune responses. While specific signaling cascades directly modulated by Cornigerine are not extensively detailed in the provided research, its observed effects on cancer cell lines and inflammatory processes indicate a role in influencing these complex molecular networks smolecule.com. General cellular signaling pathways implicated in cancer and inflammation include those involving PI3K/AKT, NF-κB, and Wnt signaling numberanalytics.comnih.govfrontiersin.org.

In Silico Modeling of Protein-Ligand Interactions (e.g., molecular docking, MM/GBSA)

While in silico methodologies such as molecular docking and MM/GBSA are powerful tools for understanding protein-ligand interactions and predicting binding affinities frontiersin.orgnih.govnih.govsamipubco.com, specific studies employing these techniques to investigate Cornigerine's interactions with biological targets were not identified in the reviewed literature. Therefore, detailed insights into Cornigerine's binding modes or affinities through computational modeling are not available from the current sources.

Immunomodulatory and Anti-inflammatory Mechanisms in Preclinical Contexts

Cornigerine has demonstrated notable anti-inflammatory properties in preclinical investigations, positioning it as a compound of interest for inflammatory diseases smolecule.com. Its effectiveness in reducing inflammation suggests a capacity to modulate the complex interplay of immune responses. While specific immunomodulatory mechanisms are yet to be fully elucidated, its broad anti-inflammatory actions are a key area of ongoing research smolecule.comfrontiersin.orgatyrpharma.commdpi.comherbmedpharmacol.com. The compound has also shown cytotoxic effects against certain cell lines, contributing to its potential in cancer therapy smolecule.com.

Table 1: Reported Biological Activities of Cornigerine

| Activity | Description |

| Antitumor Activity | Inhibits the growth of various cancer cell lines; identified as a potential anticancer agent smolecule.com. |

| Anti-inflammatory Properties | Demonstrates effectiveness in reducing inflammation; considered a candidate for treating inflammatory diseases smolecule.com. |

| Cytotoxic Effects | Exhibits cytotoxic properties against certain cell lines, indicating potential use in cancer therapy smolecule.com. |

Investigations into Antimicrobial Activities and Mechanisms

Cornigerine has also been noted for its potential antimicrobial effects smolecule.comcymitquimica.com. Natural alkaloids, in general, are known to possess broad-spectrum antibacterial activities, often acting through mechanisms such as disrupting bacterial cell membranes, inhibiting essential metabolic processes, or interfering with nucleic acid and protein synthesis mdpi.com. However, the specific mechanisms by which Cornigerine exerts its antimicrobial action are not detailed in the current research findings.

Comparative Analysis of Cornigerine and Colchicine Analogues: Structure-Activity Relationships

Cornigerine is recognized as a natural product analog of colchicine, distinguished by a unique structural feature: a methylenedioxy bridge that replaces the vicinal 2- and 3-methoxy groups found in colchicine nih.gov. This structural modification results in a molecule that shares similarities with colchicine, podophyllotoxin, and steganacin, forming a hybrid structure nih.gov.

In terms of biological activity, Cornigerine has shown comparable, and in some aspects, enhanced interactions with tubulin compared to colchicine. It was found to be somewhat more potent than colchicine in its drug-tubulin interactions in vitro. Cornigerine effectively inhibited tubulin polymerization, interfered with the binding of radiolabeled colchicine to tubulin, and stimulated tubulin-dependent GTP hydrolysis. Indirect evidence suggests that Cornigerine's binding to tubulin is a slow, temperature-dependent process, similar to colchicine nih.gov. Furthermore, Cornigerine caused L1210 murine leukemia cells to accumulate in metaphase arrest and was observed to be slightly more toxic than colchicine against these cells nih.gov.

Preclinical Evaluation and Translational Research Perspectives

In Vitro Biological Activity Profiling

In vitro studies are fundamental for characterizing a compound's direct biological effects, including its potency, mechanism of action, and cellular impact.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects

Cell-based assays are employed to assess how a compound affects cell viability and proliferation. Cornigerine has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines, often exhibiting potency comparable to or exceeding that of colchicine (B1669291).

Studies have reported that cornigerine induces metaphase arrest in cells, a characteristic antimitotic effect nih.gov. Specifically, cornigerine has shown potent cytotoxicity against human cancer cell lines such as MCF-7 (breast carcinoma), H460 (large cell lung carcinoma), and SF-268 (astrocytoma) nih.govspringermedizin.deresearchgate.net. In these assays, cornigerine exhibited EC50 values in the range of 0.016-0.097 µM researchgate.net. Furthermore, cornigerine was found to be as potent and toxic as colchicine in the P388 lymphocytic leukemia screen in mice nih.gov. It was also noted to be somewhat more toxic than colchicine against L1210 murine leukemia cells nih.gov.

| Cell Line | Observed Effect | EC50/IC50 Range (µM) | Reference |

| L1210 murine leukemia | Cytotoxicity, Metaphase arrest | Not specified | nih.gov |

| P388 leukemia | Potent cytotoxicity | Not specified | nih.gov |

| MCF-7 (breast) | Potent cytotoxicity | 0.016-0.097 | nih.govspringermedizin.deresearchgate.net |

| H460 (lung) | Potent cytotoxicity | 0.016-0.097 | nih.govspringermedizin.deresearchgate.net |

| SF-268 (astrocytoma) | Potent cytotoxicity | 0.016-0.097 | nih.govspringermedizin.deresearchgate.net |

Biochemical Assays for Target Engagement and Pathway Modulation

Biochemical assays investigate a compound's direct interaction with its molecular targets and its impact on cellular pathways. Cornigerine's primary target is tubulin, a key component of the microtubule cytoskeleton essential for cell division.

Cornigerine's interactions with tubulin in vitro are well-documented. It resembles colchicine in its binding to tubulin, and in some instances, it exhibits slightly greater potency in these drug-tubulin interactions nih.gov. Cornigerine has been shown to inhibit tubulin polymerization, both in the presence and absence of microtubule-associated proteins nih.gov. Additionally, it interferes with the binding of radiolabeled colchicine to tubulin and stimulates tubulin-dependent GTP hydrolysis nih.gov. Indirect evidence suggests that cornigerine's binding to tubulin is a relatively slow and temperature-dependent process, similar to colchicine nih.gov. The A ring of cornigerine, analogous to colchicine's A ring, is critical for its interaction with tubulin mdpi.com.

| Target/Pathway | Observed Effect | Reference |

| Tubulin | Binds to tubulin with good affinity nih.gov. Resembles colchicine in interactions; somewhat more potent in drug-tubulin interactions nih.gov. Inhibits tubulin polymerization (with/without MAPs) nih.gov. Inhibits radiolabeled colchicine binding to tubulin nih.gov. Stimulates tubulin-dependent GTP hydrolysis nih.gov. Binding is slow and temperature-dependent (indirect evidence) nih.gov. A ring is crucial for interaction mdpi.com. | nih.govnih.govmdpi.com |

In Vivo Preclinical Models for Mechanistic Studies

In vivo studies are essential for evaluating a compound's efficacy, pharmacodynamics, and behavior within a living organism, providing a more comprehensive understanding of its therapeutic potential.

Murine Models for Disease Pathogenesis and Pharmacodynamic Responses

Murine models, particularly those involving leukemia cell lines, have been utilized to assess cornigerine's effects in vivo. Cornigerine has demonstrated activity in preclinical models of leukemia.

In the P388 lymphocytic leukemia screen in mice, cornigerine was found to be as potent and toxic as colchicine nih.gov. Furthermore, when tested against L1210 murine leukemia cells, cornigerine not only exhibited greater toxicity than colchicine but also caused these cells to accumulate in metaphase arrest, indicating a significant antimitotic effect within this in vivo context nih.gov. These findings highlight the compound's ability to impact disease progression in relevant animal models.

Other Relevant Animal Models in Preclinical Research

While specific in vivo studies of cornigerine in non-murine models are not extensively detailed in the provided literature, the broader field of preclinical research utilizes a variety of animal models to predict human responses. These models are chosen based on their physiological and pathological similarities to human diseases. Common laboratory animal models include mice, rats, guinea pigs, and rabbits, which are cost-effective and genetically manipulable invetus.commdpi.com. Larger animals such as dogs, pigs, and primates are also employed for their closer physiological resemblance to humans, particularly for assessing complex biological systems and potential toxicities invetus.commdpi.comfrontiersin.org. These models are critical for bridging the gap between in vitro findings and human clinical trials, helping to identify efficacy and potential safety concerns before human testing frontiersin.org.

Development of Reference Standards and Impurity Profiling in Research

The availability of well-characterized reference standards and the profiling of impurities are critical for ensuring the quality, reproducibility, and regulatory compliance of research involving chemical compounds. Cornigerine plays a role in this aspect, particularly in relation to colchicine research and development.

Cornigerine is recognized as "Colchicine Impurity H" (CAS No: 6877-25-4) and is supplied as a highly characterized reference material pharmaffiliates.comveeprho.com. Companies specializing in pharmaceutical reference standards offer cornigerine and its related impurities, which are essential for various stages of drug development, including product development, quality control, method validation, and stability studies synzeal.com. These reference standards are vital for identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and drug formulations, ensuring that they meet stringent regulatory requirements synzeal.comenamine.net. The availability of such standards supports the accurate assessment and development of related therapeutic agents pharmaffiliates.comveeprho.comsynzeal.comenamine.net.

Compound List:

Cornigerine

Conclusion and Future Research Directions

Summary of Key Research Findings on Cornigerine

Cornigerine is a potent, naturally occurring colchicinoid with a unique molecular structure characterized by a methylenedioxy bridge. It is produced by the plant Colchicum cornigerum. The primary mechanism of action of cornigerine is the inhibition of tubulin polymerization through binding to the colchicine-binding site on β-tubulin, leading to mitotic arrest and apoptosis in dividing cells. In vitro studies have confirmed its potent cytotoxic activity against cancer cell lines, with evidence suggesting it may be more potent than its parent compound, colchicine (B1669291). While its biosynthetic pathway is presumed to be similar to that of colchicine, the specific enzymatic steps leading to its formation are yet to be fully elucidated.

Unresolved Questions and Emerging Research Avenues

Despite the foundational knowledge that has been established, several key questions regarding cornigerine remain unanswered. A significant gap in the current research is the absence of a reported total synthesis of the molecule. The development of a synthetic route would be a major advancement, facilitating further biological evaluation and the creation of novel analogs. Furthermore, while its interaction with tubulin is well-established, a more detailed understanding of the specific molecular interactions and the structural basis for its enhanced potency compared to colchicine is needed. Future research should also focus on expanding the in vitro and in vivo evaluation of cornigerine's anticancer activity across a broader range of cancer types. Additionally, the elucidation of the specific enzymes responsible for the formation of the methylenedioxy bridge in its biosynthesis would provide valuable insights into the metabolic diversity of the Colchicum genus.

Broader Implications for Natural Product-Derived Compound Discovery

The study of cornigerine and other colchicinoids underscores the importance of natural products as a source of novel therapeutic agents. The successful elucidation of the colchicine biosynthetic pathway using modern transcriptomic and metabolomic approaches provides a powerful template for the discovery and engineering of other complex plant-derived natural products. nih.govnih.gov By understanding the genetic and enzymatic machinery that plants use to synthesize these bioactive molecules, it may become possible to produce them in heterologous systems, such as yeast or other plants, in a more sustainable and scalable manner. This could overcome the limitations of relying on slow-growing or rare plant sources and pave the way for the development of a new generation of natural product-inspired medicines.

Q & A

Q. What experimental methodologies are recommended for optimizing Cornigerine synthesis, and how can purity be validated?

Methodological Answer:

- Step 1: Conduct a systematic literature review to identify existing synthetic routes (e.g., isolation from natural sources or chemical synthesis) .

- Step 2: Adjust reaction parameters (solvent, temperature, catalysts) iteratively using design-of-experiments (DoE) frameworks to maximize yield .

- Step 3: Validate purity via HPLC (≥95% purity threshold) and structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure accurate structural elucidation of Cornigerine and its derivatives?

Methodological Answer:

- Step 1: Combine spectroscopic techniques (NMR, FT-IR) with X-ray crystallography for unambiguous confirmation of stereochemistry .

- Step 2: Cross-reference spectral data with published databases (e.g., PubChem, SciFinder) to rule out misidentification .

- Step 3: Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental results .

Q. What are best practices for conducting initial bioactivity screening of Cornigerine?

Methodological Answer:

- Step 1: Select target-specific assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls to minimize false positives .

- Step 2: Use dose-response curves (e.g., IC values) and statistical validation (ANOVA, p < 0.05) to confirm activity .

- Step 3: Replicate experiments across ≥3 independent trials to assess variability .

Advanced Research Questions

Q. How should researchers address contradictory pharmacological data for Cornigerine across studies?

Methodological Answer:

- Step 1: Perform meta-analysis to identify variables (e.g., cell lines, assay protocols, compound solubility) causing discrepancies .

- Step 2: Replicate conflicting studies under standardized conditions (e.g., identical cell culture media, incubation times) .

- Step 3: Use multivariate regression models to isolate confounding factors (e.g., batch-to-batch variability in Cornigerine purity) .

Q. What strategies resolve in vitro-to-in vivo efficacy gaps for Cornigerine?

Methodological Answer:

- Step 1: Conduct ADME (absorption, distribution, metabolism, excretion) studies to evaluate bioavailability and metabolic stability .

- Step 2: Use pharmacokinetic modeling to correlate in vitro IC values with achievable plasma concentrations in animal models .

- Step 3: Validate findings in disease-relevant transgenic models (e.g., xenografts for anticancer activity) .

Q. How can synergistic effects between Cornigerine and other bioactive compounds be systematically evaluated?

Methodological Answer:

- Step 1: Design combination matrices (e.g., fixed-ratio or checkerboard assays) to calculate synergy scores (e.g., Chou-Talalay CI values) .

- Step 2: Apply isobolographic analysis to distinguish additive vs. synergistic interactions .

- Step 3: Use transcriptomics/proteomics to identify shared or unique pathways affected by the combination .

Q. What methodologies assess Cornigerine’s long-term stability under varying storage conditions?

Methodological Answer:

- Step 1: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC and LC-MS analysis to track degradation .

- Step 2: Identify degradation products via mass spectrometry and assess their bioactivity .

- Step 3: Optimize formulation (e.g., lyophilization, excipient selection) to enhance shelf life .

Q. How can structure-activity relationship (SAR) studies improve Cornigerine’s efficacy?

Methodological Answer:

Q. What experimental approaches identify Cornigerine’s biomolecular targets?

Methodological Answer:

Q. How can inter-laboratory reproducibility of Cornigerine research be enhanced?

Methodological Answer:

- Step 1: Publish detailed protocols (e.g., SOPs for synthesis, bioassays) with open-access datasets .

- Step 2: Collaborate on multi-center studies to harmonize methodologies (e.g., identical cell lines, reagent suppliers) .

- Step 3: Use blockchain platforms to track experimental variables and raw data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.